Nicotinamide
Overview
Description
Nicotinamide, also known as niacinamide, is a form of vitamin B3. It is a water-soluble vitamin that plays a crucial role in the human body. This compound is a component of the coenzymes this compound adenine dinucleotide and this compound adenine dinucleotide phosphate, which are essential for various metabolic processes. Unlike nicotinic acid, another form of vitamin B3, this compound does not cause skin flushing .
Mechanism of Action
Target of Action
Nicotinamide, also known as niacinamide, is a form of vitamin B3 that plays a pivotal role in cellular bioenergetics and metabolism . It primarily targets the This compound adenine dinucleotide (NAD+) and This compound adenine dinucleotide phosphate (NADP+) , which are essential coenzymes for numerous metabolic pathways . These coenzymes play a role in the metabolism of glucose, cellular energy production, and synthesis of lipids .
Mode of Action
This compound interacts with its targets, NAD+ and NADP+, by serving as a precursor for their synthesis . It contributes to redox reactions and energy production in cells . Additionally, this compound is known to influence human DNA repair and cellular stress responses through diversified biochemical mechanisms .
Biochemical Pathways
This compound is involved in several biochemical pathways. It plays a crucial role in the synthesis of NAD+ and NADP+, which are essential for various critical cell functions, including metabolism, DNA repair, cell growth, and survival . Three different NAD+ biosynthesis pathways have been described in mammalian cells: the Preiss–Handler pathway, in which NAD is synthesized from nicotinic acid (NA); de novo synthesis, which starts from tryptophan; and the salvage pathway, which is most predominant in mammalian cells .
Pharmacokinetics
The pharmacokinetics of this compound are influenced by species, sex, dose, and exposure route . After administration, this compound is absorbed by all regions of the gastrointestinal tract. Passive diffusion is the primary route of absorption at larger doses, while sodium-dependent facilitated diffusion mediates absorption at low concentrations . In mice, this compound showed biphasic elimination with dose-dependent changes in half-life .
Result of Action
Supplementation of this compound restores the cellular NAD+ pool and mitochondrial energetics, attenuates oxidative stress and inflammatory response, enhances the extracellular matrix and skin barrier, and inhibits the pigmentation process in the skin . It also plays a role in the cellular energy metabolism, DNA repair, and regulation of transcription process .
Action Environment
Environmental factors such as UV radiation can influence the action of this compound. Studies suggest that boosting this compound levels can alleviate or even reverse age-related conditions by stimulating NAD+ metabolism . It helps build cells in the skin while also protecting them from environmental stresses, such as sunlight, pollution, and toxins .
Biochemical Analysis
Biochemical Properties
Nicotinamide is involved in numerous biochemical reactions. It is a key player in the synthesis of NAD+, which is central to metabolism . NAD+ is involved in redox reactions, carrying electrons from one reaction to another . This compound also influences human DNA repair and cellular stress responses .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It helps convert nutrients into energy, create cholesterol and fats, create and repair DNA, and exert antioxidant effects . It also has anti-inflammatory actions, which may benefit people with inflammatory skin conditions .
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. It is an amide of nicotinic acid and plays a crucial role in the formation of NAD+ . It also serves as a substrate for poly(ADP-ribose) polymerase (PARP), sirtuin, and NAD glycohydrolase .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. High-level administration of this compound can exert negative effects through multiple routes, including inhibiting poly (ADP-ribose) polymerases (PARPs), which protect genome integrity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, in rodents, this compound mononucleotide (NMN), a precursor of NAD+, ameliorates the detrimental effects of NAD+ reduction with age and significantly improves several metabolic functions .
Metabolic Pathways
This compound is involved in various metabolic pathways. It is a crucial component in the synthesis of NAD+, a coenzyme central to metabolism . NAD+ is involved in redox reactions, carrying electrons from one reaction to another .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It is a water-soluble vitamin and can diffuse into cells due to its small size . It is also transported across cell membranes by the Slc12a8 transporter .
Subcellular Localization
It is known that this compound is found in abundance in mitochondria, the cell cytoplasm, and nucleus
Preparation Methods
Synthetic Routes and Reaction Conditions: Nicotinamide can be synthesized through the oxidation of 3-methylpyridine followed by the hydrolysis of the resulting 3-cyanopyridine. This process involves the use of ammonia and inorganic acids .
Industrial Production Methods: Commercially, this compound is produced from either nicotinic acid or nicotinonitrile. The process typically involves the amidation of nicotinic acid or the hydrolysis of nicotinonitrile .
Chemical Reactions Analysis
Types of Reactions: Nicotinamide undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized to nicotinic acid using oxidizing agents such as potassium permanganate.
Reduction: It can be reduced to 1,4-dihydrothis compound using reducing agents like sodium borohydride.
Substitution: this compound can undergo substitution reactions where the amide group is replaced by other functional groups under specific conditions.
Major Products: The major products formed from these reactions include nicotinic acid, 1,4-dihydrothis compound, and various substituted derivatives .
Scientific Research Applications
Nicotinamide has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various chemical compounds.
Biology: this compound is essential for the synthesis of this compound adenine dinucleotide, which is crucial for cellular metabolism.
Medicine: It is used to treat niacin deficiency and related conditions such as pellagra. .
Industry: this compound is used in the food and cosmetics industries. .
Comparison with Similar Compounds
Nicotinic Acid: Another form of vitamin B3, which causes skin flushing unlike nicotinamide.
This compound Riboside: A precursor to this compound adenine dinucleotide, similar to this compound but with different metabolic pathways.
This compound Mononucleotide: Another precursor to this compound adenine dinucleotide, known for its potential anti-aging effects
Uniqueness: this compound is unique in its ability to be used in high doses without causing skin flushing, making it preferable for treating niacin deficiency and for use in skincare products .
Properties
IUPAC Name |
pyridine-3-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O/c7-6(9)5-2-1-3-8-4-5/h1-4H,(H2,7,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFPAKSUCGFBDDF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O | |
Record name | NICOTINAMIDE | |
Source | CAMEO Chemicals | |
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Record name | NICOTINAMIDE | |
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Record name | nicotinamide | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Nicotinamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
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DSSTOX Substance ID |
DTXSID2020929 | |
Record name | Niacinamide | |
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Molecular Weight |
122.12 g/mol | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Nicotinamide is a white powder. (NTP, 1992), Dry Powder; Other Solid, Colorless needles or white crystalline powder. Bitter taste., Solid, WHITE CRYSTALLINE POWDER. | |
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Boiling Point |
302 to 320 °F at 760 mmHg (NTP, 1992), BP: 157 °C at 5X10-4 atm, BP: 150-160 at 0.67 Pa. Sublimation range 80-100 °C | |
Record name | NICOTINAMIDE | |
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Record name | Nicotinamide | |
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Flash Point |
182 °C | |
Record name | NICOTINAMIDE | |
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Solubility |
2.8 [ug/mL] (The mean of the results at pH 7.4), greater than or equal to 100 mg/mL at 70 °F (NTP, 1992), In water, 5X10+5 mg/L at 25 °C, Very soluble in water; 1 g is soluble in 1 mL water, 1 g dissolves in about 1 mL water, in 10 mL glycerol, in about 1.5 mL alcohol, Soluble in butanol, chloroform, For more Solubility (Complete) data for Nicotinamide (6 total), please visit the HSDB record page., 500 mg/mL at 25 °C, Solubility in water, g/100ml at 20 °C: 100 (very good) | |
Record name | SID8139965 | |
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Description | Aqueous solubility in buffer at pH 7.4 | |
Record name | NICOTINAMIDE | |
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Density |
1.4 (NTP, 1992) - Denser than water; will sink, 1.400 g/cu cm at 25 °C, Specific heat = solid, 55 °C: 1.30 kJ/kg; heat of solution in water: -148 kJ/kg; heat of fusion: 381 kJ/kg; density of melt, at 150 °C: 1.19 g/cu cm, 1.4 g/cm³ | |
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Vapor Density |
Relative vapor density (air = 1): 4.2 | |
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Vapor Pressure |
Vapor pressure, kPa at 35 °C: 3.1 | |
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Color/Form |
White, powder, needles from benzene, Colorless crystalline solid, White, crystalline powder, Colorless needles | |
CAS No. |
98-92-0 | |
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Melting Point |
264 to 268 °F (NTP, 1992), 128.8 °C, 130 °C, 127-131 °C | |
Record name | NICOTINAMIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20736 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Nicotinamide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB02701 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Nicotinamide | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1237 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Niacinamide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001406 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | NICOTINAMIDE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1703 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.